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molecular formula C8H10BrNO B8752973 1-(2-Amino-5-bromophenyl)ethan-1-ol

1-(2-Amino-5-bromophenyl)ethan-1-ol

Cat. No. B8752973
M. Wt: 216.07 g/mol
InChI Key: RTIGSRQGUBHYLG-UHFFFAOYSA-N
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Patent
US07598237B2

Procedure details

To a solution of 1-(2-amino-5-bromo-phenyl)-ethanone (2.4 g, 11.2 mmol) in anhydrous methanol (50 mL) was added sodium borohydride (1 g, 26 mmol) at rt under nitrogen. The mixture was stirred for 1 h, poured onto ice water, and extracted with ethyl acetate (3×30 mL). The combined organic layers were dried (MgSO4) and concentrated to yield the title compound as an off-white solid (2.1 g, 86%): mp 95-96° C.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[BH4-].[Na+]>CO>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[CH:9]([OH:11])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)Br)C(C)=O
Name
Quantity
1 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)Br)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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